2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N6OS/c1-21(12(8-17)5-3-2-4-6-12)9(23)7-24-11-20-19-10(22(11)18)13(14,15)16/h2-7,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXWRLAEZFLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NN=C(N1N)C(F)(F)F)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically begins with the preparation of the triazole core. This is achieved through a cyclization reaction involving hydrazine derivatives and trifluoromethyl precursors under controlled conditions. The introduction of the sulfanyl group is carried out using thiol derivatives, followed by the incorporation of the cyanocyclohexyl group through nucleophilic substitution. The final step involves the acetamide formation by reacting with a suitable acylating agent.
Industrial production methods: : Industrial-scale production focuses on optimizing reaction yields and minimizing by-products. The process typically involves continuous flow reactors to maintain precise control over reaction parameters and to increase efficiency. Green chemistry principles are often employed to reduce environmental impact, such as solvent recycling and waste minimization strategies.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the triazole ring and other functional groups, leading to a variety of derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and cyanocyclohexyl groups.
Common reagents and conditions used in these reactions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, organometallic reagents for nucleophilic attacks.
Major products formed from these reactions: : The major products include various sulfoxide and sulfone derivatives, reduced triazole analogs, and substituted acetamide compounds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives, including the compound , exhibit significant anticancer properties. For instance, a study evaluated various triazole compounds against the NCI-60 cell line panel and found that certain derivatives demonstrated potent activity against multiple cancer types, including lung and breast cancers. The specific compound of interest showed promising results with low micromolar growth inhibition levels (GI50) ranging from 1.9 to 3.0 μM against several human tumor cell lines .
Fungicidal Properties
Triazole compounds are well-known for their fungicidal properties. Research has shown that derivatives similar to 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide can effectively inhibit fungal pathogens in crops. The compound's ability to disrupt fungal cell membrane synthesis makes it a valuable candidate for developing new agricultural fungicides .
Pest Control
In addition to its antifungal activity, this compound may also serve as a pesticide due to its structural characteristics that allow for interaction with various biological targets in pests. Studies indicate that triazole-based compounds can be designed to target specific enzymes or receptors in pest species, leading to effective pest management solutions .
Data Tables
| Application Area | Details |
|---|---|
| Anticancer Activity | Effective against multiple cancer cell lines; GI50 values between 1.9–3.0 μM |
| Fungicidal Activity | Inhibits fungal pathogens effectively; potential for new fungicide development |
| Pest Control | Targets specific biological pathways in pests; potential for use as a pesticide |
Case Study 1: Anticancer Efficacy
A research team conducted a series of experiments using the compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This study highlighted the potential of this compound as a lead structure for developing novel anticancer drugs.
Case Study 2: Agricultural Application
In field trials, formulations containing this triazole derivative were tested against common crop diseases caused by fungal pathogens. The results demonstrated a marked reduction in disease severity compared to untreated controls, suggesting its viability as an agricultural fungicide.
Mechanism of Action
The compound exerts its effects through several mechanisms, depending on the context of its application. In biological systems, it interacts with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The trifluoromethyl group enhances these interactions, leading to increased potency and selectivity. The triazole ring plays a crucial role in stabilizing the compound and facilitating its passage through biological membranes, improving its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include modifications to the triazole ring, sulfanyl-linked side chains, and aryl/heteroaryl groups. Below is a comparative analysis:
Pharmacological Performance
Anti-inflammatory Activity :
- The target compound’s -CF₃ group may mimic the electron-withdrawing effects of chlorine in ZINC2393511, enhancing COX-2 inhibition .
- AS111 (pyridyl-substituted) outperformed diclofenac in rat formalin edema models (1.28× efficacy), suggesting that nitrogen-containing heterocycles at position 5 improve target engagement .
- Furan-substituted analogues (e.g., 3.1-3.21) showed anti-exudative activity comparable to diclofenac at 10 mg/kg, but the target compound’s -CF₃ group could offer superior metabolic resistance over furan’s oxidation-prone structure .
- Enzyme Inhibition: Triazole derivatives with -CF₃ groups (e.g., n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide) demonstrated binding to FtsZ and PanK, critical bacterial targets . The target compound’s cyanocyclohexyl group may further impede bacterial resistance mechanisms via steric hindrance.
Biological Activity
The compound 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C12H15F3N4OS |
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1038305-08-6 |
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cytochrome P450 enzymes (CYP) which are crucial for drug metabolism . Specifically, compounds with trifluoromethyl groups have shown enhanced potency against a range of cancer cell lines.
- Mechanism of Action :
- In Vitro Studies :
Other Biological Activities
Apart from anticancer properties, triazole compounds have been studied for their antifungal and antibacterial activities. The sulfur moiety in the structure is known to enhance biological activity by increasing interaction with biological targets.
Study on Triazole Derivatives
A notable study synthesized several triazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest a strong interaction with PI3K, a key player in cell growth and survival pathways .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodology:
- Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. Use response surface methodology (RSM) for optimization .
- Reagent Selection: Compare trifluoromethylation methods (e.g., using CF₃Cu vs. CF₃I) to minimize side reactions. Monitor intermediates via LC-MS or <sup>19</sup>F NMR .
- Purification: Utilize preparative HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water, 70:30) to isolate the product from triazole byproducts .
Q. What safety protocols are essential for handling this compound during synthesis?
Methodology:
- Hazard Mitigation: Conduct a risk assessment for cyanocyclohexyl (potential cyanide release) and sulfanyl groups (corrosivity). Use sealed reactors and fume hoods with HEPA filters .
- Emergency Response: Prepare antidotes (e.g., hydroxocobalamin for cyanide exposure) and ensure access to eyewash stations. Store in inert atmospheres (argon) to prevent hydrolysis .
Q. What analytical techniques are most effective for structural characterization?
Methodology:
- X-ray Crystallography: Co-crystallize the compound with dichloromethane/hexane (1:3) to resolve triazole and cyanocyclohexyl conformations .
- Multinuclear NMR: Assign <sup>19</sup>F signals (δ −60 to −70 ppm for CF₃) and <sup>13</sup>C signals for the cyanocyclohexyl group (δ 115–120 ppm) .
- HRMS: Use ESI+ mode with sodium adducts ([M+Na]<sup>+</sup>) to confirm molecular weight (expected m/z: ~450–460) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in related triazole derivatives?
Methodology:
- Comparative SAR: Synthesize analogs with Cl, CH₃, or H substituents at the 5-position of the triazole ring. Test bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ values .
- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare electron-withdrawing effects of CF₃ vs. other groups on acetamide bond polarization .
Q. What computational strategies can predict reactivity in triazole-acetamide systems?
Methodology:
- Reaction Path Search: Use quantum chemical calculations (e.g., GRRM17) to map transition states for sulfanyl-acetamide bond cleavage. Validate with kinetic isotope effect (KIE) studies .
- Machine Learning: Train models on PubChem data (≥500 triazole derivatives) to predict regioselectivity in substitution reactions .
Q. How should contradictory data on substituent effects in triazole derivatives be resolved?
Methodology:
- Meta-Analysis: Compile datasets from PubChem and crystallographic databases (CCDC). Apply multivariate regression to isolate substituent effects from solvent/experimental artifacts .
- In Situ Spectroscopy: Use FTIR or Raman to monitor real-time conformational changes during reactions (e.g., trifluoromethyl rotation barriers) .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodology:
- Anti-inflammatory Testing: Use LPS-induced TNF-α suppression in RAW264.7 macrophages. Compare IC₅₀ values with dexamethasone controls .
- Cytotoxicity Screening: Employ MTT assays on HEK293 cells with dose ranges (1–100 µM). Assess selectivity via therapeutic index (TI = IC₅₀<sup>healthy</sup>/IC₅₀<sup>disease</sup>) .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazole ring?
Methodology:
Q. What degradation pathways occur under accelerated stability conditions?
Methodology:
Q. Can synergistic effects between the trifluoromethyl and cyanocyclohexyl groups be quantified?
Methodology:
- Free Energy Calculations: Use molecular dynamics (AMBER) to compute binding affinities in protein-ligand complexes. Compare ΔG values for CF₃ vs. non-fluorinated analogs .
- Pharmacophore Mapping: Overlap electrostatic potentials (MEPs) of substituents to identify cooperative interactions in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
